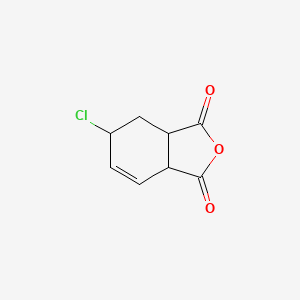
4-Chlorotetrahydrophthalic anhydride
Cat. No. B8654612
M. Wt: 186.59 g/mol
InChI Key: PGGASBAOLMMPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05059697
Procedure details


A reaction flask was charged with 1.97 g of 4-chlorotetrahydrophthalic anhydride and 0.98 g of activated carbon (DARCO KB-60). 1,2,4-trichlorobenzene (15 mL) was added and the reaction heated to 190° C. Analysis of the reaction mixture showed the formation of 4-chlorophthalic anhydride, with no phthalic anhydride formed at all.



Name
Identifiers


|
REACTION_CXSMILES
|
Cl[CH:2]1[CH:12]=[CH:11][CH:5]2[C:6]([O:8][C:9](=[O:10])[CH:4]2[CH2:3]1)=[O:7].ClC1C=CC(Cl)=CC=1Cl.ClC1C=C2C(=O)OC(=O)C2=CC=1>>[C:9]1(=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=[CH:2][CH:3]=[C:4]12
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.97 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1CC2C(C(=O)OC2=O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2C(C(=O)OC2=O)=CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
190 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
